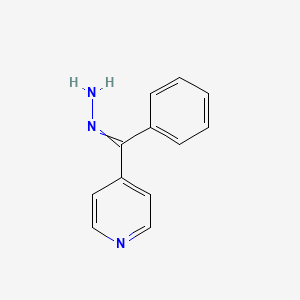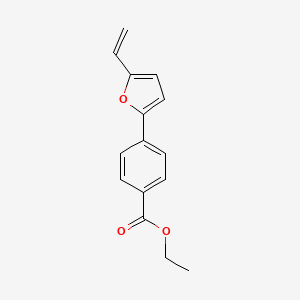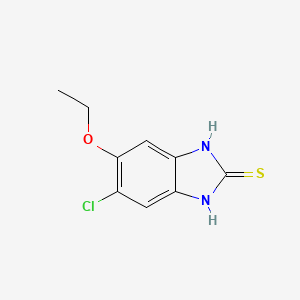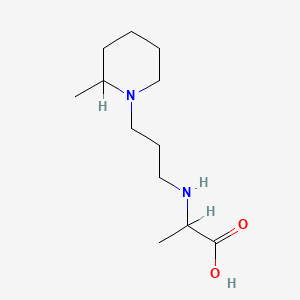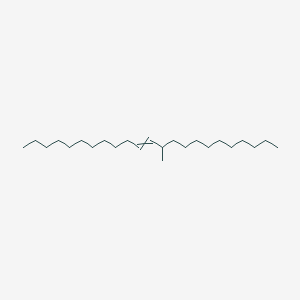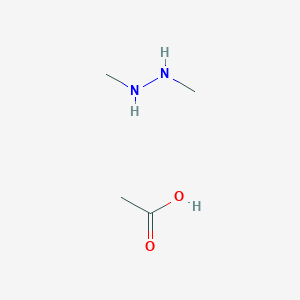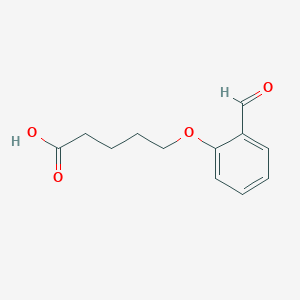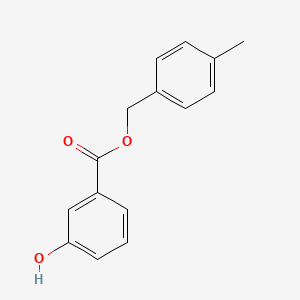
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate is a complex organic compound derived from pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties This compound is characterized by the presence of three chlorosulfonyl groups and an acetate group attached to the pyrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate typically involves the chlorosulfonation of pyrene followed by acetylation. The process begins with the reaction of pyrene with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl groups at the 3, 6, and 8 positions. This is followed by the acetylation of the resulting intermediate using acetic anhydride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrene core.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of pyrene derivatives with hydroxyl or carboxyl groups .
Applications De Recherche Scientifique
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of pyrene-based metal-organic frameworks (MOFs) and other advanced materials with applications in luminescence, photocatalysis, and adsorption.
Chemistry: The compound serves as a building block for the synthesis of various pyrene derivatives and functionalized materials.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as fluorescent probes for biological imaging.
Mécanisme D'action
The mechanism of action of 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate is primarily related to its ability to undergo substitution reactions, allowing it to form various functionalized derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, sulfonamide derivatives may interact with biological targets through hydrogen bonding and electrostatic interactions, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrakis(chlorosulfonyl)pyrene: Similar to 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate but with an additional chlorosulfonyl group at the 1 position.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): A pyrene derivative with benzoic acid groups, used in the synthesis of fluorescent MOFs.
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and acetate groups, which provide distinct reactivity and functionalization possibilities.
Propriétés
Numéro CAS |
91991-08-1 |
|---|---|
Formule moléculaire |
C18H9Cl3O8S3 |
Poids moléculaire |
555.8 g/mol |
Nom IUPAC |
[3,6,8-tris(chlorosulfonyl)pyren-1-yl] acetate |
InChI |
InChI=1S/C18H9Cl3O8S3/c1-8(22)29-13-6-14(30(19,23)24)10-4-5-12-16(32(21,27)28)7-15(31(20,25)26)11-3-2-9(13)17(10)18(11)12/h2-7H,1H3 |
Clé InChI |
GAIQIDITLZQBHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


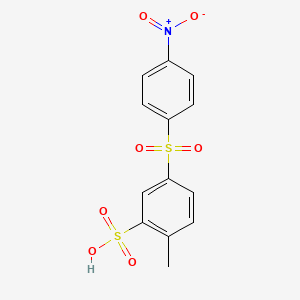
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
